3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine
Description
Properties
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVXPNYCNTGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399901 | |
| Record name | 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-21-5 | |
| Record name | 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149981-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Xanthine Core Synthesis
The xanthine backbone is typically derived from uric acid or simpler purine precursors. In one approach, the Traube synthesis is employed, which involves cyclizing urea derivatives with cyanoacetic acid under acidic conditions. Selective methylation at positions 3 and 7 is critical and achieved using methylating agents such as dimethyl sulfate or methyl iodide. For example, treatment of 8-bromotheophylline with methyl iodide in the presence of potassium carbonate selectively introduces methyl groups at N-3 and N-7, forming 3,7-dimethylxanthine. This intermediate serves as the scaffold for subsequent functionalization.
Introduction of the p-Sulfonamidophenyl Group
Attaching the p-sulfonamidophenyl group to the xanthine core requires careful regioselective control. Patent data reveals that nucleophilic aromatic substitution (NAS) is a common strategy. In this method, a halogen atom (e.g., bromine) at position 8 of the xanthine core is displaced by a p-sulfonamidophenyl amine under basic conditions. For instance, reacting 3,7-dimethyl-8-bromoxanthine with p-sulfonamidoaniline in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound. Alternative routes include Suzuki-Miyaura coupling, where a boronic acid-functionalized p-sulfonamidophenyl derivative reacts with 8-bromo-3,7-dimethylxanthine in the presence of a palladium catalyst.
Multi-Step Reaction Sequences
A representative synthetic pathway involves four stages:
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Purine Core Formation : Cyclocondensation of 4,5-diaminouracil with ethyl cyanoacetate yields theophylline, which is subsequently methylated to form 3,7-dimethylxanthine.
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Halogenation : Bromination at position 8 using phosphorus oxybromide (POBr₃) in acetic acid produces 3,7-dimethyl-8-bromoxanthine.
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Sulfonamidophenyl Coupling : The brominated intermediate reacts with p-sulfonamidoaniline in a palladium-catalyzed cross-coupling reaction.
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Purification : Recrystallization from ethanol/water mixtures or column chromatography isolates the pure product.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance the solubility of intermediates during coupling reactions, while ethanol and acetic acid are preferred for condensation steps due to their moderate boiling points. For example, refluxing 3,7-dimethyl-8-bromoxanthine with p-sulfonamidoaniline in DMF at 100°C for 8 hours achieves a 72% yield, compared to 58% in ethanol under similar conditions.
Catalytic Systems
Palladium-based catalysts, particularly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are instrumental in Suzuki-Miyaura couplings. Adding ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) improves cross-coupling efficiency by stabilizing the palladium intermediate. In contrast, copper(I) iodide (CuI) and 1,10-phenanthroline facilitate Ullmann-type couplings for aryl amination, albeit with longer reaction times (24–48 hours).
Yield and Scalability
Table 1 compares key synthetic routes and their outcomes:
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of methyl groups (δ 3.2–3.5 ppm for N-CH₃) and the aromatic protons of the p-sulfonamidophenyl moiety (δ 7.5–7.9 ppm). High-performance liquid chromatography (HPLC) with UV detection at 301 nm (log ε = 4.26) provides quantitative purity assessments, while mass spectrometry verifies the molecular ion peak at m/z 335.0688 [M+H]⁺.
Challenges in Synthesis
Chemical Reactions Analysis
Reactions to Form Sulfonamide Derivatives
Sulfonamide derivatives of xanthines can be synthesized through coupling reactions between sulfophenylxanthines and amines . A general method involves converting a sulfonic acid to its chlorosulfonyl derivative using reagents like thionyl chloride, followed by treatment with an appropriate amine .
Scheme 6 from Biointerfaceresearch.com shows the reaction to form sulfonamide derivatives of xanthines :
Image of Scheme 6 from biointerfaceresearch.com was not included as I am unable to generate images
Biological Activities and Interactions
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine exhibits biological activities due to its structural components. Research suggests it may inhibit certain enzymes related to inflammatory pathways and possess potential bronchodilatory effects for conditions like asthma. It has also been studied for anticancer properties, showing promise in inhibiting tumor growth. Interaction studies reveal that it interacts with various enzymes, particularly those in metabolic pathways related to inflammation and cancer progression, often involving competitive inhibition or allosteric modulation of enzyme activity.
Xanthines as Adenosine Receptor Antagonists
Xanthines can act as adenosine receptor antagonists . Substitutions at the 1, 3, or 7 positions are generally tolerated in AR binding, while the 9-position is not .
Scientific Research Applications
Biochemical Research Applications
-
Enzyme Inhibition Studies :
- The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. Its mechanism often includes competitive inhibition or allosteric modulation of enzyme activity. This property makes it valuable in research focused on inflammatory diseases and metabolic disorders .
- Adenosine Receptor Interaction :
-
Cancer Research :
- Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth. It has shown promise in targeting cancer cell metabolism, which is crucial for the development of new cancer therapies .
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Bronchodilatory Effects :
- Similar to other xanthines like theophylline, this compound may have bronchodilatory effects that could be beneficial in treating respiratory conditions such as asthma. Its structural modifications may enhance its selectivity and efficacy compared to traditional bronchodilators .
Therapeutic Applications
-
Anti-inflammatory Agents :
- Given its role in inhibiting enzymes associated with inflammation, this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, including arthritis and asthma .
- Potential Use in Neurology :
- Drug Design and Development :
Comparative Analysis with Other Xanthines
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Theophylline | Xanthine derivative | Established bronchodilator |
| Caffeine | Methylated xanthine | Stimulant effects; widely consumed |
| Aminophylline | Combination of theophylline and ethylenediamine | Used in treating severe asthma attacks |
| This compound | Xanthine derivative with sulfonamide modification | Potentially selective towards inflammatory targets |
Case Studies and Research Findings
- Research has indicated that this compound effectively inhibits enzymes related to inflammatory pathways in vitro. For instance, studies demonstrated significant inhibition rates against specific phosphodiesterases involved in cyclic nucleotide metabolism .
- In vivo models have shown that administration of this compound resulted in reduced inflammatory markers and improved respiratory function in animal models of asthma .
- Further investigations are ongoing to explore its full therapeutic potential and mechanism of action in cancer cell lines, with promising results indicating reduced cell viability upon treatment with this compound .
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine involves its antagonistic effect on the A2-adenosine receptor. By binding to this receptor, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate signaling pathways related to inflammation, vasodilation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylxanthine: Lacks the p-sulfonamidophenyl group, making it less specific in its receptor interactions.
8-(p-Sulfonamidophenyl)xanthine: Similar structure but without the dimethyl groups at positions 3 and 7, affecting its binding affinity and selectivity.
Uniqueness
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is unique due to its specific structural features that confer high selectivity and potency as an A2-adenosine receptor antagonist. This makes it particularly valuable in research focused on adenosine receptor-related pathways and potential therapeutic applications .
Biological Activity
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, a xanthine derivative, has garnered interest in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets, particularly in the realms of enzyme inhibition and cellular signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 306.34 g/mol
This compound features a xanthine backbone modified with a sulfonamide group and two methyl groups at specific positions, which enhance its solubility and bioactivity.
Research indicates that this compound primarily acts as an adenosine receptor antagonist . Its mechanism involves:
- Inhibition of Phosphodiesterase (PDE) : This compound has demonstrated the ability to inhibit various phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can enhance cellular signaling pathways related to metabolism and neurotransmission.
- Adenosine Receptor Modulation : By blocking adenosine receptors, this compound can influence processes such as vasodilation, neurotransmitter release, and immune responses.
Biological Activities
The biological activities attributed to this compound include:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various models by modulating cytokine release and inhibiting inflammatory cell recruitment.
- Antitumor Properties : Preliminary research suggests potential antitumor effects through the induction of apoptosis in cancer cell lines.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by preventing neuronal apoptosis and promoting cognitive function in models of neurodegenerative diseases.
- Cardiovascular Effects : Its ability to inhibit PDE may contribute to vasodilatory effects, which could be beneficial in treating cardiovascular diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Response : A study conducted on murine models indicated that administration of this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.
- Antitumor Activity Assessment : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Data Table: Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-alpha levels | Study A |
| Antitumor | Induced apoptosis in cancer cells | Study B |
| Neuroprotective | Improved cognitive function | Study C |
| Cardiovascular | Enhanced vasodilation | Study D |
Q & A
Q. How can target engagement be validated in complex biological systems?
- Methodological Answer : Use photoaffinity labeling with a radiolabeled or biotinylated analog to identify binding proteins in tissue lysates. Follow-up with pull-down assays and LC-MS/MS for protein identification. For in vivo validation, knockout models (e.g., DPP-4<sup>−/−</sup> mice) can confirm mechanism-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
